Glycine, L-histidylglycyl-L-histidyl- is a tripeptide composed of three amino acids: glycine, L-histidine, and L-histidine. It is recognized for its biological significance and potential therapeutic applications, particularly in the context of metal ion binding and neuroprotection. The compound is classified as a peptide, specifically a tripeptide, which is a type of oligopeptide consisting of three amino acid residues linked by peptide bonds.
This compound can be sourced from various biological systems where peptides are synthesized naturally or can be produced synthetically in laboratory settings. It falls under the classification of bioactive peptides due to its involvement in biological processes, including metal ion chelation and antioxidant activity. Its chemical structure can be denoted by the molecular formula .
The synthesis of Glycine, L-histidylglycyl-L-histidyl- can be achieved through several methods, with solid-phase peptide synthesis being one of the most common techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.
The molecular structure of Glycine, L-histidylglycyl-L-histidyl- consists of three sequential amino acids linked by peptide bonds. The presence of two histidine residues contributes to its ability to chelate metal ions effectively.
Glycine, L-histidylglycyl-L-histidyl- participates in various chemical reactions primarily involving metal ion coordination. It can form complexes with transition metals such as copper and zinc.
The mechanism by which Glycine, L-histidylglycyl-L-histidyl- exerts its biological effects involves its role as a metal chelator. By binding to copper and zinc ions, it modulates their availability in biological systems.
Glycine, L-histidylglycyl-L-histidyl- has several applications in scientific research:
Glycyl-L-histidyl-L-lysine (GHK) is a naturally occurring tripeptide synthesized primarily through the proteolytic cleavage of extracellular matrix (ECM) components, with type I collagen serving as its principal biosynthetic source. The GHK sequence is embedded within the α2(I) chain of type I collagen (specifically at position 404–406), where it remains sequestered until liberated by tissue injury or enzymatic degradation. Metalloproteinases and other proteases activated during tissue remodeling cleave collagen molecules, releasing GHK into the local microenvironment and systemic circulation [2] [4]. This liberation mechanism positions GHK as a key molecular link between ECM turnover and cellular repair processes.
The physiological concentration of GHK exhibits a striking age-dependent decline. In human plasma, GHK levels average approximately 200 ng/mL (10⁻⁷ M) in individuals aged 20 years. This concentration progressively decreases to about 80 ng/mL by age 60, correlating temporally with the well-documented reduction in tissue regenerative capacity observed during aging [2] [4]. Similar declines are documented in saliva and urine. This reduction parallels decreased collagen synthesis and increased fragmentation of the collagen network in aging tissues. GHK functions not merely as a degradation byproduct but as a biologically active signal that feeds back to stimulate new collagen synthesis. It enhances the transcription of collagen genes (particularly COL1A1 and COL1A2) in dermal fibroblasts and promotes the activity of enzymes involved in collagen cross-linking, thereby supporting the restoration of ECM integrity after damage [4] [2].
Table 1: Age-Dependent Decline of GHK in Human Plasma and Associated Physiological Changes
Age Range (Years) | Mean Plasma GHK (ng/mL) | Key Physiological Correlates |
---|---|---|
20-30 | 200 ± 54.54* | Peak tissue regenerative capacity; Optimal collagen synthesis |
40-50 | 135 ± 45.21* | Early decline in wound healing rate; Initial collagen fragmentation |
60+ | 80 ± 38.87* | Marked reduction in tissue repair; Thinning skin; Reduced collagen density |
*Data derived from clinical measurements referenced in [4] [6]
Beyond collagen, GHK stimulates the synthesis of other critical ECM constituents. It upregulates glycosaminoglycans (GAGs) production—including dermatan sulfate and chondroitin sulfate—and enhances the expression of the small proteoglycan decorin. Decorin plays crucial roles in collagen fibrillogenesis and growth factor sequestration (particularly TGF-β), further amplifying GHK’s impact on matrix organization [2] [4]. These biosynthetic pathways establish GHK as a central coordinator of ECM homeostasis, functioning at the intersection of matrix degradation and reconstruction.
Upon tissue injury, GHK functions as a Damage-Associated Molecular Pattern (DAMP) molecule, signaling the presence of damage and initiating a coordinated repair response. Liberated from damaged collagen by proteases, GHK acts as a chemoattractant and activator for immune and stromal cells. It recruits macrophages, endothelial progenitor cells, and fibroblasts to the injury site, effectively transforming a localized matrix fragment into a systemic signal for tissue restoration [2] [4]. This DAMP activity is crucial for the initial phase of wound healing, ensuring timely cellular infiltration necessary for debris clearance and subsequent regeneration.
GHK significantly modulates the inflammatory milieu at injury sites. It reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from activated macrophages and fibroblasts, while simultaneously promoting the release of anti-inflammatory mediators like TGF-β1. For instance, in normal human dermal fibroblasts, GHK and its copper complex (GHK-Cu) significantly decrease TNF-α-dependent IL-6 secretion—a key cytokine driving chronic inflammation and tissue destruction [4] [9]. This shift from a pro-inflammatory to a pro-resolving environment prevents the excessive or prolonged inflammation that can impair healing and lead to fibrotic scarring. The tripeptide further demonstrates potent antioxidant capabilities, directly scavenging hydroxyl (·OH) and peroxyl (ROO·) radicals as confirmed by electron spin resonance (ESR) studies [1]. This activity protects cells at the wound site from oxidative damage, a critical factor in chronic non-healing wounds.
Table 2: GHK-Mediated Cellular Responses in Tissue Repair
Cellular Target | GHK-Induced Response | Functional Outcome in Repair |
---|---|---|
Macrophages | Reduced TNF-α secretion; Increased TGF-β1 secretion | Shift from pro-inflammatory to pro-regenerative phenotype; Enhanced matrix deposition |
Fibroblasts | Increased proliferation; Elevated collagen/GAG synthesis; Reduced IL-6 secretion | Matrix reconstruction; Anti-inflammatory microenvironment |
Endothelial Progenitor Cells | Chemoattraction; Increased integrin expression | Enhanced angiogenesis; Improved tissue perfusion |
Basal Keratinocytes | Upregulation of p63 and integrins (e.g., α6β4) | Enhanced stemness and re-epithelialization capacity |
Synthesized from findings in [2] [4] [6]
A particularly important mechanism involves GHK’s activation of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase central to cellular stress responses and metabolism. GHK-Cu directly binds SIRT1 (binding energy: -6.1 kcal/mol), enhancing its deacetylase activity. Activated SIRT1 deacetylates transcription factors like FoxO3a (reducing expression of atrophy-related genes MuRF1 and atrogin-1) and Nrf2 (promoting its nuclear translocation and induction of antioxidant enzymes like SOD2). In cigarette smoke-induced models—relevant to chronic obstructive pulmonary disease (COPD) where GHK levels are depleted—GHK-Cu administration rescued skeletal muscle atrophy and dysfunction via this SIRT1 pathway, demonstrating its systemic protective effects as a DAMP [6]. This gene-modulatory function extends to resetting expression patterns of over 4,000 human genes toward a healthier, younger profile, as revealed by Broad Institute’s Connectivity Map analysis [4].
GHK exerts precise control over extracellular matrix (ECM) remodeling through its bidirectional regulation of matrix metalloproteinases (MMPs) and their endogenous inhibitors (TIMPs). This balanced regulation prevents both pathological matrix degradation and excessive fibrosis. GHK modulates several key MMP classes:
Crucially, GHK coordinates MMP activity with the expression of Tissue Inhibitors of Metalloproteinases (TIMPs). It elevates TIMP-1 and TIMP-2 levels in fibroblasts, ensuring that increased protease activity is counterbalanced by inhibitors, thus maintaining proteolytic equilibrium [3] [4]. This dual action prevents the runaway matrix degradation seen in chronic wounds or atherosclerotic plaque rupture, and the matrix accumulation characteristic of fibrosis.
Table 3: GHK Regulation of Key MMPs and TIMPs in ECM Remodeling
Enzyme/Inhibitor | GHK's Regulatory Action | Functional Impact on ECM |
---|---|---|
MMP-1 (Collagenase) | Context-dependent: ↑ in normal remodeling; ↓ in overexpression | Cleaves fibrillar collagens (I, III); Prevents abnormal collagen accumulation or degradation |
MMP-2 (Gelatinase A) | Moderate enhancement | Degrades denatured collagens (gelatin); Supports angiogenesis |
MMP-9 (Gelatinase B) | Suppression under inflammatory conditions | Reduces pathological breakdown of basement membranes and elastin |
MMP-13 (Collagenase 3) | Downregulation | Limits excessive collagenolysis in chronic disease |
TIMP-1 | Upregulation | Broad inhibition of MMPs; Stabilizes matrix during repair |
TIMP-2 | Upregulation | Specific inhibition of MMP-2; Facilitates pro-MMP-2 activation |
Data compiled from [3] [5] [4]
The therapeutic implications of this MMP/TIMP modulation are evident in chronic diseases. In diabetic wounds, characterized by elevated MMP-2/9 and impaired healing, GHK-containing collagen matrices normalized protease levels, increased tissue inhibitor levels, and accelerated wound closure. Similarly, in COPD fibroblasts exhibiting aberrant matrix remodeling, GHK restored TGF-β signaling—a pathway controlling numerous MMPs and TIMPs—and rescued collagen gel contraction capacity, indicating improved matrix remodeling functionality [4] [6]. This ability to "recalibrate" protease networks positions GHK as a master regulator of ECM dynamics, making it a compelling target for therapies aimed at pathological tissue remodeling.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1